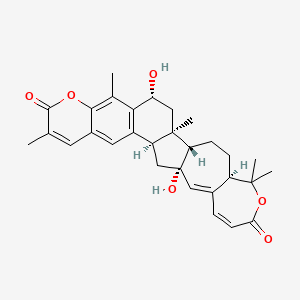![molecular formula C9H10N2O3 B13065781 5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13065781.png)
5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bicyclo[310]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid is a compound that features a bicyclic hexane ring fused to an oxadiazole ring
Vorbereitungsmethoden
The synthesis of 5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Analyse Chemischer Reaktionen
5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism by which 5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid include other bicyclo[3.1.0]hexane derivatives and oxadiazole-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, 5-{bicyclo[3.1.0]hexan-6-yl(hydroxy)methyl}furan-2-carboxylic acid is another compound with a bicyclic hexane ring, but it contains a furan ring instead of an oxadiazole ring . This difference in structure can lead to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
5-(6-bicyclo[3.1.0]hexanyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,12,13) |
InChI-Schlüssel |
UIUMEIWTMIVIBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C2C3=NC(=NO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13065700.png)
![4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065721.png)
![5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065725.png)
![4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065731.png)
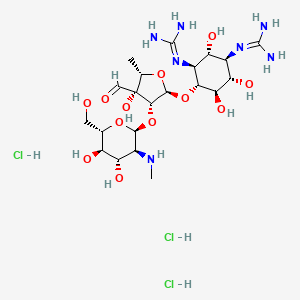
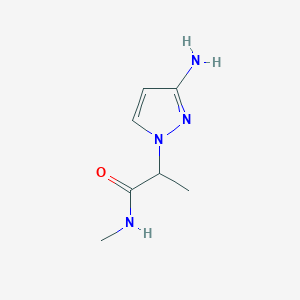
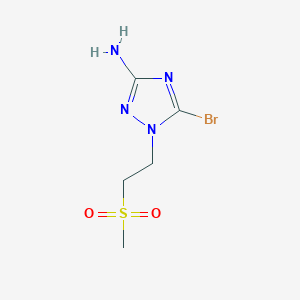
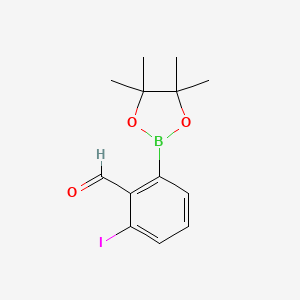

![2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)
![tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate](/img/structure/B13065803.png)
![1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13065805.png)

